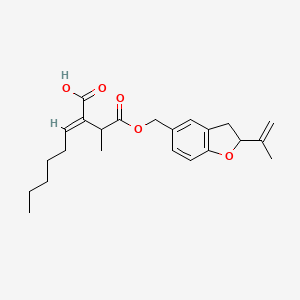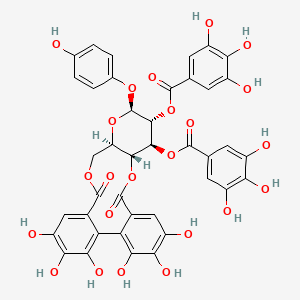![molecular formula C27H26O3 B1263114 4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid](/img/structure/B1263114.png)
4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(1-adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid is a member of naphthalenes, a member of benzenes and a ring assembly.
Scientific Research Applications
Receptor Binding and Cellular Activity
4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid and its derivatives have been studied for their ability to bind and activate retinoic acid receptors (RARs). These compounds, particularly those with an adamantyl group, have shown selective binding to RAR subtypes, influencing cellular differentiation activities. For instance, 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthoic acid demonstrated selective binding and activation of RAR gamma receptors, influencing cellular differentiation in F9 murine teratocarcinoma cells (Charpentier et al., 1995).
Photostabilization Properties
Metal salts of 2-[(1-hydroxy-2-naphthalenyl)carbonyl]-benzoic acid, related to 4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid, have been recognized as effective stabilizers against photo-oxidation in polymers. These compounds exhibit a combination of beneficial effects such as reducing photon absorption by polymer chromophores and scavenging free radicals (Rabek et al., 1982).
Interaction with DNA
The compound's interaction with DNA has been a subject of study. For example, 6[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene®), a specific retinoid for RARβ and RARγ receptors, showed significant interaction with DNA. The presence of the adamantyl group was noted to stabilize the intercalative binding to DNA, primarily through hydrophobic interactions (Milanese et al., 2011).
Synthesis for Dermatological Applications
A compound closely related, 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, synthesized for potential use in treating disorders of keratinization, highlights the dermatological applications of these molecules. The synthesis process was studied for creating a compound suitable for dermatological applications (Pilgrim et al., 1991).
Antagonistic Effects in Apoptosis Induction
Further research into this class of compounds has identified analogues that can act as antagonists, blocking apoptosis induced by other retinoids in the same family but not affecting cell-cycle arrest. This illustrates the potential for selective modulation of cellular processes (Dawson et al., 2004).
properties
Product Name |
4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid |
|---|---|
Molecular Formula |
C27H26O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[6-(1-adamantyl)-7-hydroxynaphthalen-2-yl]benzoic acid |
InChI |
InChI=1S/C27H26O3/c28-25-12-23-10-21(19-1-3-20(4-2-19)26(29)30)5-6-22(23)11-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30) |
InChI Key |
YSGDXEKQTNMRQN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=C(C=CC5=C4)C6=CC=C(C=C6)C(=O)O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=C(C=CC5=C4)C6=CC=C(C=C6)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



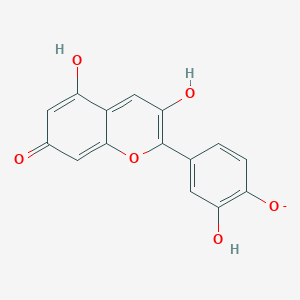
![2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263035.png)
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
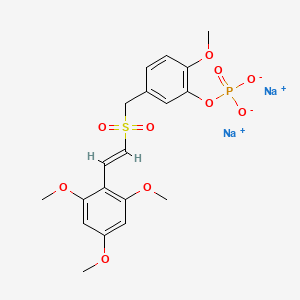
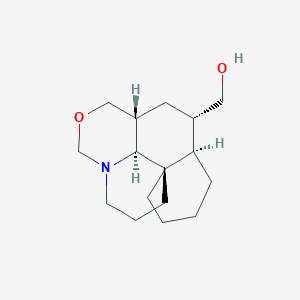
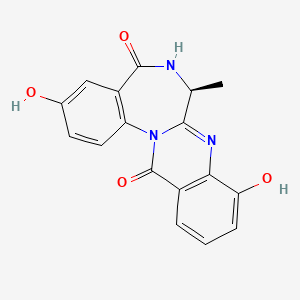
![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
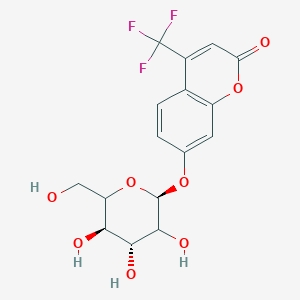
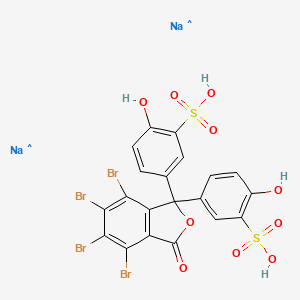
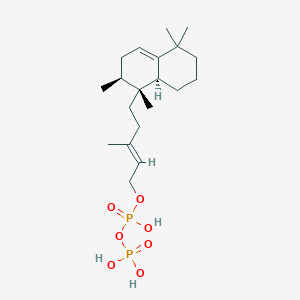
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B1263049.png)

